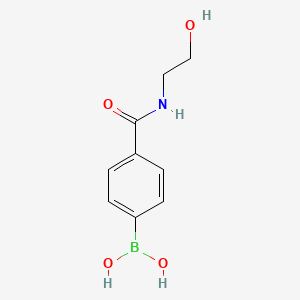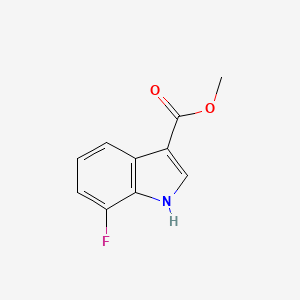
Methyl 7-Fluoroindole-3-carboxylate
Vue d'ensemble
Description
Methyl 7-Fluoroindole-3-carboxylate is a chemical compound that is part of the indole family, characterized by the presence of a fluorine atom at the seventh position of the indole ring. This compound is structurally related to various indole derivatives that have been synthesized for their potential applications in medicinal chemistry and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of methyl 5,6-dibromoindole-3-carboxylate, a related compound, involves the treatment of methyl indole-3-carboxylate with bromine in acetic acid, followed by a one-pot, microwave-mediated ester hydrolysis and decarboxylation to yield the parent dibromoindole . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, with fluorination occurring at the appropriate step to introduce the fluorine atom at the desired position.
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole core with a methyl ester group at the third position and a fluorine atom at the seventh position. The presence of these substituents can significantly influence the electronic distribution and chemical reactivity of the molecule. The fluorine atom, being highly electronegative, would likely affect the acidity of the adjacent hydrogen atoms and the overall molecular conformation.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds. For example, the dibromination of methyl indole-3-carboxylate leads to the formation of dibromoindole derivatives, which can be further modified to produce natural and non-natural compounds . Similarly, this compound could undergo nucleophilic substitution reactions, coupling reactions, or serve as a scaffold for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The methyl ester would contribute to its solubility in organic solvents, while the fluorine atom could affect its boiling point, melting point, and stability. The compound's reactivity would be dictated by the indole ring's susceptibility to electrophilic substitution and the influence of the fluorine atom on the ring's electron density.
While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be extrapolated to hypothesize about the characteristics of this compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 7-Fluoroindole-3-carboxylate is explored in the synthesis of various compounds. For example, the synthesis of 5-fluoro- and 7-methyl-indole, as well as their transformation into corresponding tryptophanes, highlights the chemical versatility of fluoroindoles (Hoffmann, Ikan, & Galun, 1965).
Antibacterial Applications
- This compound derivatives have been investigated for their potential antibacterial properties. For instance, fluoro-substituted naphthyridine derivatives, which share structural similarities with fluoroindoles, showed promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Pharmaceutical Intermediates
- Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which are structurally related to this compound, serve as intermediates in the synthesis of anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Zhang et al., 2019).
Electromagnetic Properties
- The fluorine-substituted derivatives, such as fluoropolymers, have been studied for their electrochemical properties, which may have implications for energy storage and other technological applications (Wang et al., 2019).
Antiviral Potential
- 7-Fluoroindole, a derivative of this compound, has been identified as a compound that can inhibit the biofilm formation of Pseudomonas aeruginosa, suggesting potential antiviral applications (Lee et al., 2012).
Molecular Framework Applications
- The privileged molecular framework of 7-fluoro-1,4-benzodiazepin-2-one-5-methylcarboxylate, a compound structurally related to this compound, has been used for synthesizing medicinally relevant compounds, showcasing the versatility of fluoroindoles in medicinal chemistry (Devi, Gupta, & Kishore, 2014).
Safety and Hazards
Orientations Futures
Indole derivatives, such as “Methyl 7-Fluoroindole-3-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are key precursors of antimicrobial/antiviral agents and are also useful intermediates in the synthesis of biologically active molecules .
Mécanisme D'action
Target of Action
Indole derivatives, in general, are known to exhibit high-affinity binding to many receptors , suggesting that Methyl 7-Fluoroindole-3-carboxylate may interact with multiple targets.
Mode of Action
It’s worth noting that 7-fluoroindole, a related compound, has been identified as an antivirulence compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic pseudomonas aeruginosa cells .
Biochemical Pathways
Indole derivatives have been reported to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Related compounds such as 7-fluoroindole have been shown to inhibit biofilm formation and reduce the production of quorum-sensing-regulated virulence factors .
Analyse Biochimique
Biochemical Properties
Methyl 7-Fluoroindole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential for various biochemical reactions
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole is involved in the bioconversion of tryptophan , suggesting that this compound may also be involved in tryptophan metabolism.
Propriétés
IUPAC Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZFBRVWUXGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281147 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858515-78-3 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



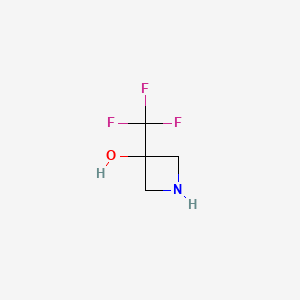
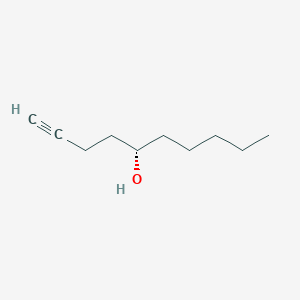
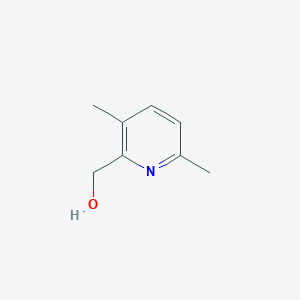
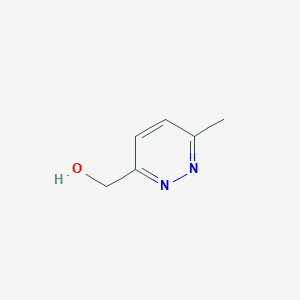
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

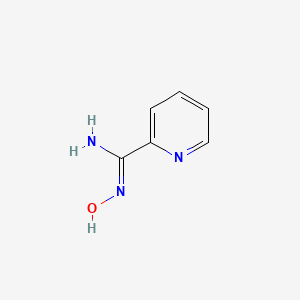
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
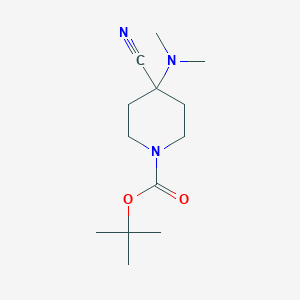
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

